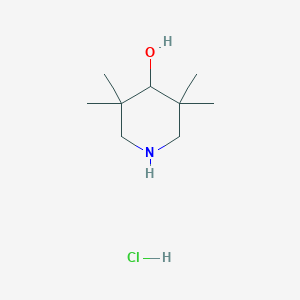

![molecular formula C6H10N2O B2757699 1,2-Diazaspiro[2.5]oct-1-en-6-ol CAS No. 2193064-46-7](/img/structure/B2757699.png)

1,2-Diazaspiro[2.5]oct-1-en-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

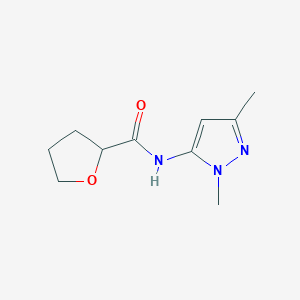

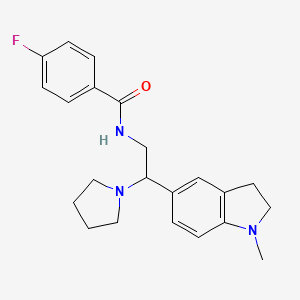

“1,2-Diazaspiro[2.5]oct-1-en-6-ol” is a chemical compound with the CAS Number: 2193064-46-7 . It has a molecular weight of 126.16 and its IUPAC name is 1,2-diazaspiro[2.5]oct-1-en-6-ol .

Molecular Structure Analysis

The InChI code for “1,2-Diazaspiro[2.5]oct-1-en-6-ol” is 1S/C6H10N2O/c9-5-1-3-6(4-2-5)7-8-6/h5,9H,1-4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“1,2-Diazaspiro[2.5]oct-1-en-6-ol” is a liquid at normal temperatures . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Malaria Research Applications

A novel diazaspiro[3.4]octane series identified from a Plasmodium falciparum screening showed activity against multiple stages of the malaria parasite lifecycle. This series presents an attractive starting point for medicinal chemistry optimization, with compounds exhibiting low nanomolar activity and transmission-blocking properties in malaria research (Le Manach et al., 2021).

Peptide Synthesis Applications

Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate was synthesized and demonstrated as a novel class of dipeptide synthons, useful in peptide synthesis as a dipeptide building block. This showcases the compound's relevance in creating complex peptide structures (Suter et al., 2000).

Chemical Synthesis and Structural Studies

A study involving the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives via [3+2] cycloaddition of methylenelactams with nitrones revealed insights into the structural differences and conformations of isoxazolidine rings. This research contributes to the understanding of spirocyclic compound synthesis and structural analysis (Chiaroni et al., 2000).

Antitubercular Lead Identification

A study focused on the periphery exploration around the 2,6-diazaspiro[3.4]octane core identified a potent nitrofuran antitubercular lead. This demonstrates the compound's potential in the treatment of tuberculosis through the exploration of molecular periphery and azole substituents (Lukin et al., 2023).

Synthetic Methodology Development

Research on the synthesis of spiro compounds via photoisomerization of spirodiazirines in the presence of alkynes highlighted a novel method for producing spiro-3H-pyrazoles and related structures. This study provides a methodological advancement in the synthesis of spiro compounds, demonstrating the versatility of diazaspiro structures in synthetic chemistry (Gstach & Kisch, 1982).

Safety and Hazards

Propriétés

IUPAC Name |

1,2-diazaspiro[2.5]oct-1-en-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-5-1-3-6(4-2-5)7-8-6/h5,9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIXICOHOKQUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1O)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diazaspiro[2.5]oct-1-en-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

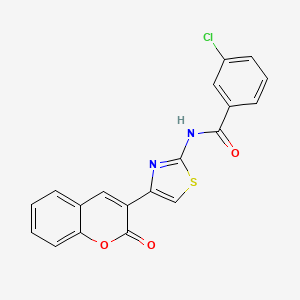

![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2757620.png)

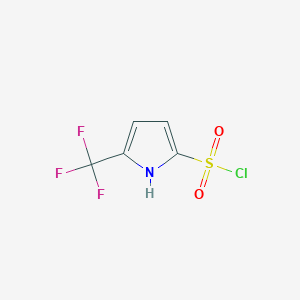

![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B2757621.png)

![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2757622.png)